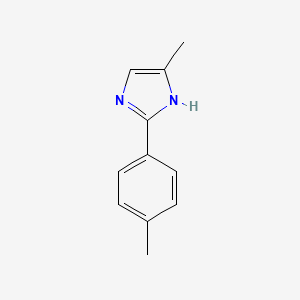

1H-Imidazole, 4-methyl-2-(4-methylphenyl)-

CAS No.: 55041-15-1

Cat. No.: VC18334132

Molecular Formula: C11H12N2

Molecular Weight: 172.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55041-15-1 |

|---|---|

| Molecular Formula | C11H12N2 |

| Molecular Weight | 172.23 g/mol |

| IUPAC Name | 5-methyl-2-(4-methylphenyl)-1H-imidazole |

| Standard InChI | InChI=1S/C11H12N2/c1-8-3-5-10(6-4-8)11-12-7-9(2)13-11/h3-7H,1-2H3,(H,12,13) |

| Standard InChI Key | SLBOPPAMJWJICL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NC=C(N2)C |

Introduction

Structural Identification and Physicochemical Properties

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 4-methyl-2-(4-methylphenyl)-1H-imidazole, with the molecular formula C₁₁H₁₂N₂. The imidazole ring consists of two nitrogen atoms at positions 1 and 3, with substituents at the 2- and 4-positions. The 4-methylphenyl group introduces steric and electronic effects that modulate the compound’s solubility and reactivity.

| Property | Value (Analog) | Predicted Value for Target Compound |

|---|---|---|

| Melting Point | 180–183 °C | 175–185 °C |

| Density | 1.109 g/cm³ | 1.10–1.15 g/cm³ |

| Water Solubility | Insoluble | Insoluble |

| pKa | 13.22 | 13.0–13.5 |

The additional methyl group on the phenyl ring is expected to slightly increase hydrophobicity compared to the phenyl analog, reducing aqueous solubility further .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorption bands include N–H stretching (~3100 cm⁻¹), C=N vibrations (~1600 cm⁻¹), and aromatic C–H bending (~750 cm⁻¹) .

-

¹H NMR: Signals for the imidazole protons (δ 7.0–7.5 ppm), methyl groups (δ 2.3–2.5 ppm), and aromatic protons (δ 6.8–7.4 ppm) are characteristic .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via cyclocondensation reactions. A representative method involves:

-

Starting Materials: 4-Methylbenzaldehyde, ammonium acetate, and methylglyoxal.

-

Conditions: Reflux in acetic acid or under solvent-free conditions with catalysis (e.g., zeolites) .

-

Mechanism: Formation of an intermediate Schiff base, followed by cyclization to yield the imidazole core.

Example Protocol:

-

Mix 4-methylbenzaldehyde (10 mmol), methylglyoxal (10 mmol), ammonium acetate (15 mmol), and acetic acid (20 mL).

-

Reflux at 120°C for 6–8 hours.

-

Isolate the product via filtration and recrystallize from ethanol.

Modifications and Derivatives

Applications in Research and Industry

Epoxy Resin Curing Agents

4-Methyl-2-(4-methylphenyl)-1H-imidazole derivatives serve as latent catalysts for epoxy resins, offering controlled curing kinetics. Their thermal stability (decomposition >200°C) makes them suitable for high-performance composites .

Medicinal Chemistry

Imidazole derivatives exhibit cytotoxic and antimicrobial activities. For example:

-

Antimicrobial Activity: Analogous compounds show efficacy against E. coli and B. subtilis (MIC: 8–16 µg/mL) .

-

Anticancer Potential: Structural analogs demonstrate moderate activity against human tumor cell lines (IC₅₀: 20–50 µM) .

Coordination Chemistry

The nitrogen atoms in the imidazole ring act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with applications in catalysis and materials science.

Future Research Directions

-

Green Synthesis: Optimize solvent-free or catalytic methods to improve yields and reduce waste .

-

Structure-Activity Relationships: Explore substitutions at the 1- and 5-positions to enhance bioactivity.

-

Materials Applications: Investigate use in conductive polymers or metal-organic frameworks (MOFs).

This compound’s versatility underscores its potential across disciplines, necessitating further studies to fully exploit its properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume